1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane
Description
1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane is a heterocyclic compound characterized by a fused triazolopyridazine core linked to an azepane ring. The triazolopyridazine moiety consists of a pyridazine ring fused with a 1,2,4-triazole, conferring rigidity and π-electron density, which enhances binding to biological targets such as enzymes or receptors . The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, contributes to solubility and conformational flexibility, facilitating interactions with hydrophobic pockets in proteins .
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H15N5/c1-2-4-8-15(7-3-1)11-6-5-10-13-12-9-16(10)14-11/h5-6,9H,1-4,7-8H2 |
InChI Key |
IHKFJLOYWDVALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile to form the triazole ring, followed by cyclization with a diketone to form the pyridazine ring. The azepane moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azepane moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole or pyridazine derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have shown that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory activity against c-Met kinase, which is implicated in various cancers. For instance, a synthesized derivative demonstrated an IC value of 0.090 µM against c-Met kinase, comparable to existing inhibitors like Foretinib (IC = 0.019 µM) .
- In vitro tests on cancer cell lines such as A549 and MCF-7 revealed significant cytotoxicity, with one promising compound showing IC values of 1.06 ± 0.16 µM and 1.23 ± 0.18 µM respectively .
- Antiviral Activity
- CNS Activity
- Case Study on Anticancer Efficacy
- Evaluation of Antiviral Properties
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
Key structural analogs include:
- 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas (Table 2, ): Replacing azepane with pyrrolidine (a five-membered ring) reduces steric bulk, improving solubility (e.g., kinetic solubility: 12–25 μM) but slightly decreasing enzymatic inhibition potency .
- This derivative shows improved bioavailability in preclinical models.
- AZD5153 (): A bivalent triazolopyridazine-based bromodomain inhibitor with a methoxy-triazolopyridazine core linked to a piperidine. The methoxy group enhances epigenetic target selectivity (IC₅₀ = 5 nM for BRD4), outperforming azepane-containing analogs in cellular assays .
Physicochemical Properties
*Calculated based on C₁₀H₁₅N₇.
Key Research Findings
- Substituent Effects : Introducing methyl or ethyl groups on the triazolopyridazine ring (e.g., 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl in ) increases metabolic stability but may reduce target affinity .
- Ring Size Impact : Azepane’s seven-membered ring provides superior conformational adaptability over piperazine or pyrrolidine analogs, enabling interactions with deeper protein pockets .
- Synthetic Challenges : Isomerization risks (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine → pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in ) highlight the need for controlled reaction conditions during triazolopyridazine synthesis .
Biological Activity
1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
- Chemical Formula : C9H12N6
- Molecular Weight : 204.23 g/mol
- IUPAC Name : 6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
- PubChem CID : 45496235
Biological Activity Overview
The biological activity of 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane has been explored primarily in the context of its anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : Compounds similar to 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane have shown cytotoxic effects in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 0.15 μM against MCF-7 cells, indicating potent activity .
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Studies have shown that certain triazole derivatives activate apoptotic pathways involving caspases (e.g., caspase 3/7) and modulate key proteins such as p53 and Bax .
- Autophagy Activation : Some compounds also promote autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .
In Vitro Studies
A series of experiments have been conducted to evaluate the biological activity of triazolo derivatives:
- MTT Assay : This assay was used to assess cell viability after treatment with various concentrations of the compound. Results indicated a dose-dependent decrease in viability for cancer cell lines treated with the compound .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane | MCF-7 | 0.15 ± 0.08 |
| Similar Derivative | A549 | 0.83 ± 0.07 |
In Vivo Studies
While most studies focus on in vitro analyses, preliminary in vivo studies suggest that these compounds may also exhibit anticancer activity in animal models. However, detailed data on pharmacokinetics and toxicity profiles remain limited.
Case Studies
Recent literature has highlighted various case studies involving similar triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
